molecular formula C14H16O6 B14713358 2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione CAS No. 21559-99-9

2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione

Cat. No.: B14713358
CAS No.: 21559-99-9
M. Wt: 280.27 g/mol
InChI Key: OUSIIGCGPFUYRM-UHFFFAOYSA-N
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Description

2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[75002,804,1205,11]tetradecane-7,14-dione is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the tetramethyl and tetraoxa groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and advanced catalytic systems can be employed to achieve high throughput and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield lower oxidation state products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and molecular docking provide insights into its mechanism.

Comparison with Similar Compounds

Similar Compounds

    2,6,10,14-Tetramethyl-2-hexadecene: Shares structural similarities but differs in its functional groups and reactivity.

    2,6,10-Trimethyltetradecane: Another related compound with distinct chemical properties.

Uniqueness

2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione stands out due to its unique pentacyclic structure and the presence of multiple oxygen atoms, which confer specific reactivity and stability.

Properties

CAS No.

21559-99-9

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

2,4,9,11-tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione

InChI

InChI=1S/C14H16O6/c1-11-5-7(15)17-9-13(3,19-11)10-14(9,4)20-12(5,2)6(11)8(16)18-10/h5-6,9-10H,1-4H3

InChI Key

OUSIIGCGPFUYRM-UHFFFAOYSA-N

Canonical SMILES

CC12C3C(=O)OC4C(O1)(C5C4(OC3(C2C(=O)O5)C)C)C

Origin of Product

United States

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